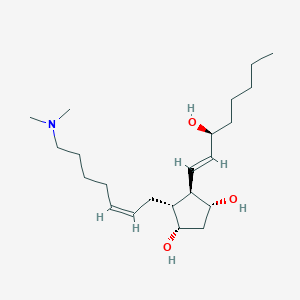

N-Dimethylaminoprostaglandin F2alpha

描述

前列腺素 F2α 二甲胺是前列腺素 F2α 的衍生物,前列腺素 F2α 是一种天然存在的前列腺素,参与各种生理过程。前列腺素是源自脂肪酸的脂类化合物,具有类激素作用。前列腺素 F2α 以其在生殖生物学中的作用而闻名,特别是在诱导分娩和控制生殖器官血流方面 .

准备方法

合成路线和反应条件: 前列腺素 F2α 二甲胺的合成通常涉及母体化合物前列腺素 F2α 的修饰。该过程包括在前列腺素结构中引入二甲胺基团。这可以通过一系列化学反应来实现,包括酯化、还原和胺化。反应条件通常需要特定的催化剂和受控环境,以确保获得所需产物 .

工业生产方法: 前列腺素 F2α 二甲胺的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。该过程可能包括使用生物反应器和连续流系统来维持一致的生产速度。质量控制措施对于确保化合物满足研究和医疗应用所需的标准至关重要 .

化学反应分析

反应类型: 前列腺素 F2α 二甲胺经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,通常使用氧化剂,例如高锰酸钾或过氧化氢。

还原: 这种反应涉及添加氢气或去除氧气,通常使用还原剂,例如氢化铝锂或硼氢化钠。

常用试剂和条件:

氧化: 高锰酸钾、过氧化氢和其他氧化剂,在酸性或碱性条件下。

还原: 氢化铝锂、硼氢化钠和其他还原剂,在受控温度下。

主要生成产物: 从这些反应中生成的主要产物取决于所用试剂和条件。例如,氧化可能产生羟基化衍生物,而还原可能产生醇或胺。取代反应会导致前列腺素 F2α 的各种官能化衍生物。二甲胺 .

科学研究应用

Scientific Research Applications

N-DMAPG has been utilized in various scientific research domains:

Chemistry

- Model Compound : It serves as a model for studying prostaglandin synthesis and reactions, providing insights into chemical modifications that enhance biological activity.

Biology

- Cellular Signaling : Investigated for its role in cellular signaling pathways, particularly those related to inflammation and muscle contraction.

Medicine

- Therapeutic Potential : Explored for applications in treating cardiovascular diseases and reproductive health issues. Its antagonistic properties at FP receptors suggest potential benefits in managing conditions like dysmenorrhea and gastrointestinal disorders.

Industry

- Pharmaceutical Development : Used in the development of new drugs and as a reference standard in analytical chemistry.

Data Table: Comparison with Related Prostaglandins

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Prostaglandin E1 | Moderate | Vasodilator | Primarily involved in vasodilation |

| Prostaglandin E2 | Moderate | Mediates inflammation | Stronger inflammatory response |

| Prostaglandin F2alpha | High | Smooth muscle contraction | Natural ligand for FP receptors |

| N-Dimethylaminoprostaglandin F2alpha | High | Antagonist | Directly related to biological activity |

Case Study 1: Gastrointestinal Motility

In a study involving gerbils, N-DMAPG was administered at a concentration of 3.2 µg/ml. The results demonstrated a significant inhibition (50%) of contractions induced by prostaglandin F2alpha, highlighting its potential role in modulating gastrointestinal motility.

Case Study 2: Reproductive Health

Research has indicated that N-DMAPG may have applications in reproductive health by modulating uterine contractions. Its antagonistic action at FP receptors can potentially alleviate conditions associated with excessive uterine contractions during menstruation or labor.

作用机制

前列腺素 F2α 二甲胺通过与前列腺素 F2α 受体(一种 G 蛋白偶联受体)结合发挥作用。这种结合激活细胞内信号通路,导致各种生理反应。该化合物已知可促进平滑肌收缩,调节血流,并影响炎症过程。所涉及的分子靶点和通路包括磷脂酶 C 的激活、细胞内钙的释放以及蛋白激酶 C 的激活 .

类似化合物:

前列腺素 F2α(地诺前列酮): 母体化合物,以其在诱导分娩和控制生殖器官血流中的作用而闻名。

前列腺素 E2(地诺孕酮): 另一种前列腺素,具有类似的生理作用,但受体靶点和信号通路不同。

前列腺素 D2: 参与过敏反应和炎症,具有独特的受体相互作用

独特性: 前列腺素 F2α 二甲胺因其独特的结构修饰而独一无二,这增强了其稳定性和受体选择性。这使其成为研究和潜在治疗应用的有价值的化合物,特别是在需要精确受体靶向的领域 .

相似化合物的比较

Prostaglandin F2.alpha. (Dinoprost): The parent compound, known for its role in inducing labor and controlling blood flow in reproductive organs.

Prostaglandin E2 (Dinoprostone): Another prostaglandin with similar physiological effects but different receptor targets and signaling pathways.

Prostaglandin D2: Involved in allergic responses and inflammation, with distinct receptor interactions

Uniqueness: Prostaglandin F2.alpha. dimethyl amine is unique due to its specific structural modification, which enhances its stability and receptor selectivity. This makes it a valuable compound for research and potential therapeutic applications, particularly in areas where precise receptor targeting is required .

生物活性

N-Dimethylaminoprostaglandin F2alpha (DMA-PGF2α) is a synthetic analogue of prostaglandin F2alpha (PGF2α), which plays significant roles in various biological processes, particularly in reproductive physiology and vascular responses. This article delves into the biological activity of DMA-PGF2α, highlighting its mechanisms, effects on cellular proliferation, and implications in clinical applications.

Overview of Prostaglandins

Prostaglandins are bioactive lipids derived from arachidonic acid, acting as local hormones with diverse physiological functions. PGF2α is known for its roles in inducing labor, regulating menstrual cycles, and mediating inflammatory responses. The introduction of dimethylamine groups in DMA-PGF2α modifies its biological activity, enhancing its potency and selectivity in various applications.

DMA-PGF2α primarily exerts its effects through the activation of the prostaglandin F receptor (FP receptor), a G-protein-coupled receptor that mediates multiple signaling pathways. Upon binding to the FP receptor, DMA-PGF2α stimulates intracellular signaling cascades that lead to various biological responses:

- Cell Proliferation : DMA-PGF2α has been shown to enhance the proliferation of certain cell types, including endometrial adenocarcinoma cells. Research indicates that treatment with DMA-PGF2α activates the epidermal growth factor receptor (EGFR) and triggers the mitogen-activated protein kinase (MAPK) signaling pathway, promoting cell growth and survival .

- Vascular Responses : The compound also exhibits selective antagonism against PGF2α-mediated vascular responses. Studies demonstrate that DMA substitution can modulate vasocontractile properties, influencing blood vessel dynamics and potentially offering therapeutic benefits in conditions characterized by abnormal vascular responses .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies

- Endometrial Adenocarcinoma : A study investigated the effects of DMA-PGF2α on human endometrial adenocarcinoma explants. Results indicated that treatment led to increased cell proliferation and activation of MAPK signaling pathways, suggesting a role for DMA-PGF2α in promoting tumor growth .

- Vascular Function : Another research highlighted how DMA-PGF2α selectively antagonizes PGF2α-mediated vascular responses. This property may provide insights into developing treatments for conditions like hypertension or other vascular dysfunctions .

- Labor Induction : Clinical observations have noted that prostaglandins including DMA-PGF2α can effectively induce labor in obstetric settings by enhancing uterine contractility through modulation of local hormone levels .

属性

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLQPSLXSAMMMJ-PIOKUXGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601147930 | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67508-09-2 | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67508-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dimethylaminoprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067508092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。